

Safety and handling precautions for 6-Amino-5-bromonicotinonitrile

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Compound of Interest

Compound Name: 6-Amino-5-bromonicotinonitrile

Cat. No.: B112663

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An In-depth Technical Guide on the Safety and Handling of **6-Amino-5-bromonicotinonitrile**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all applicable safety regulations.

Introduction

6-Amino-5-bromonicotinonitrile is a substituted aminopyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders. Its utility in medicinal chemistry and organic synthesis necessitates a thorough understanding of its safety and handling precautions to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the available safety data, handling procedures, and relevant experimental protocols for assessing the toxicological profile of this compound and its structural analogs.

Hazard Identification and Classification

While specific toxicological data for **6-Amino-5-bromonicotinonitrile** is limited in publicly available literature, the hazard classification for the closely related isomer, 2-Amino-5-bromopyridine-3-carbonitrile, provides valuable guidance. The Globally Harmonized System

(GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this related compound[1]:

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	3	H301: Toxic if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation

Based on the data for structurally similar compounds, it is prudent to handle **6-Amino-5-bromonicotinonitrile** with a high degree of caution, assuming it possesses a similar hazard profile.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of **6-Amino-5-bromonicotinonitrile** and its isomer, 2-Amino-5-bromopyridine-3-carbonitrile.

Property	Value	Source
Molecular Formula	C ₆ H ₄ BrN ₃	[1]
Molecular Weight	198.02 g/mol	[1]
Appearance	Solid	-
Melting Point	194-195°C	-
Boiling Point	294.4°C	-
Storage Temperature	2-8°C	-

Safety and Handling Precautions

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling **6-Amino-5-bromonicotinonitrile**. The following table outlines the recommended PPE.

Protection Type	Specific Equipment	Purpose and Guidelines
Eye and Face Protection	Chemical splash goggles and face shield	To protect against splashes and dust.
Hand Protection	Chemical-resistant gloves (e.g., Nitrile rubber)	To prevent skin contact. Double-gloving is recommended.
Body Protection	Flame-resistant laboratory coat	To protect skin and personal clothing from contamination.
Respiratory Protection	NIOSH-approved respirator	Required when working outside of a chemical fume hood or if dust is generated.

Engineering Controls

All work with **6-Amino-5-bromonicotinonitrile** should be performed in a well-ventilated area, preferably within a certified chemical fume hood. Eyewash stations and safety showers must be readily accessible in the immediate work area.

Handling and Storage

- Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

Exposure Route	First Aid Measures
Inhalation	Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.
Skin Contact	Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention.
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.
Ingestion	Call a poison control center or doctor immediately for treatment advice. Rinse mouth. Do NOT induce vomiting.

Accidental Release and Disposal

- Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Sweep up the material and place it into a suitable, labeled container for disposal.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.

Fire-Fighting Measures

- Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.
- Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.

- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Toxicological Assessment

The following are detailed methodologies for key experiments to assess the toxicity of **6-Amino-5-bromonicotinonitrile**, based on OECD guidelines and standard laboratory practices.

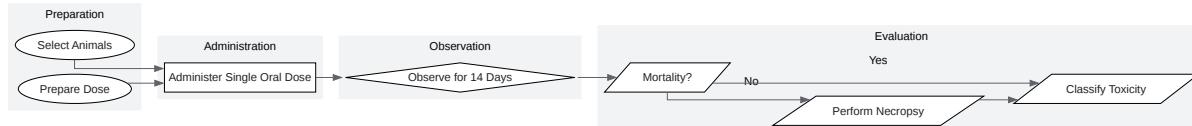
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

Methodology:

- Animal Selection: Use healthy, young adult rats of a single sex (typically females), weighing within $\pm 20\%$ of the mean weight.
- Housing and Feeding: House animals in appropriate cages with access to standard laboratory diet and drinking water.
- Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil).
- Administration: Administer a single oral dose of the substance to the animals using a gavage needle. Start with a dose of 300 mg/kg body weight.
- Observation: Observe animals for mortality and clinical signs of toxicity for at least 14 days. Record body weight changes.
- Stepwise Procedure:
 - If no mortality is observed at the starting dose, proceed to a higher dose (e.g., 2000 mg/kg) in another group of animals.
 - If mortality is observed, the test is repeated at a lower dose level.

- Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.



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Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[2][3][4][5][6]

Methodology:

- Tissue Culture: Use commercially available reconstructed human epidermis (RhE) tissues.
- Test Substance Application: Apply the test substance topically to the surface of the RhE tissue.
- Exposure and Incubation: Expose the tissues to the substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[2]
- Viability Assessment (MTT Assay):
 - After incubation, treat the tissues with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[2]

- Viable cells will reduce the yellow MTT to a purple formazan precipitate.
- Extract the formazan and measure its absorbance spectrophotometrically.
- Data Analysis: Calculate the percentage of cell viability relative to a negative control. A substance is classified as a skin irritant if the tissue viability is reduced to $\leq 50\%$.[\[2\]](#)



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Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

In Vitro Cytotoxicity: MTT and LDH Assays

These assays are used to assess the general cytotoxicity of a compound on cultured cells.

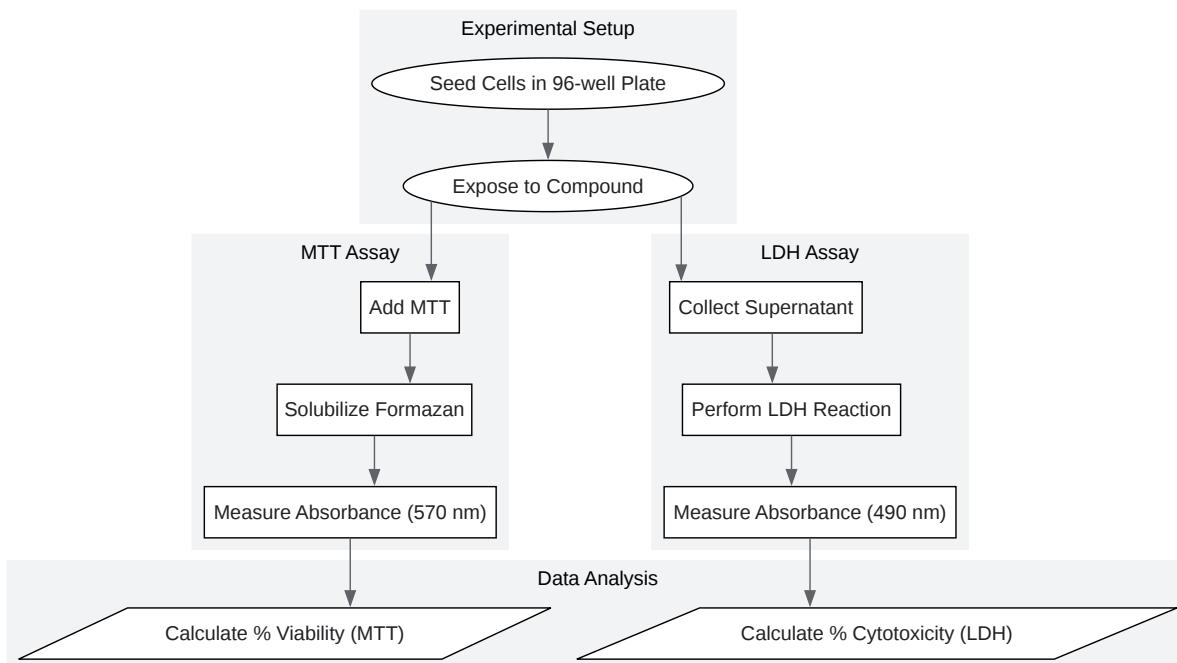
Methodology (MTT Assay):[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
- Compound Exposure: Treat the cells with various concentrations of **6-Amino-5-bromonicotinonitrile** for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[\[11\]](#)
- Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Methodology (LDH Assay):[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Cell Seeding and Compound Exposure: Follow the same procedure as for the MTT assay.
- Supernatant Collection: After the exposure period, collect the cell culture supernatant.
- LDH Reaction: Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
- Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to a maximum LDH release control.



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Caption: Workflow for In Vitro Cytotoxicity Assessment (MTT & LDH).

Toxicological Information and Potential Signaling Pathways

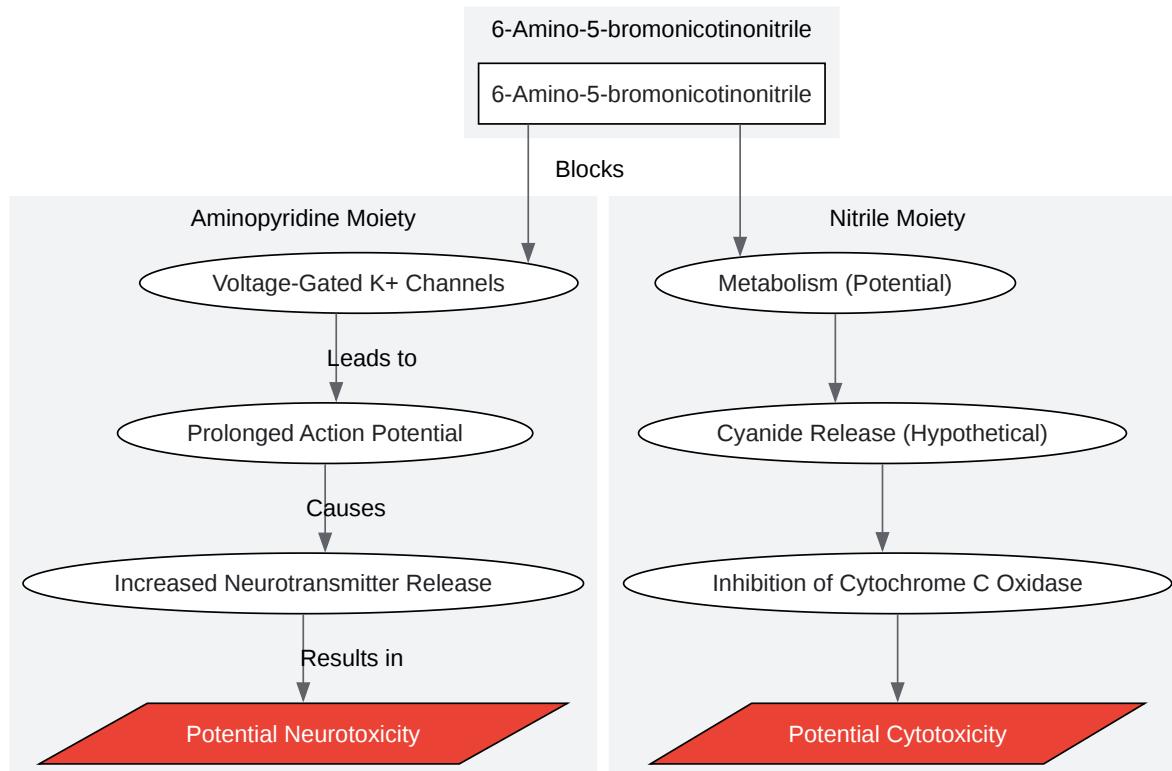
Acute Toxicity: No specific LD50 or LC50 data for **6-Amino-5-bromonicotinonitrile** are available in the searched literature. However, based on the GHS classification of the isomer 2-

Amino-5-bromopyridine-3-carbonitrile ("Toxic if swallowed"), a low LD₅₀ value is anticipated.[[1](#)]

Mechanism of Action and Signaling Pathways: Detailed studies on the specific signaling pathways affected by **6-Amino-5-bromonicotinonitrile** were not identified in the conducted searches. However, based on its chemical structure, potential mechanisms of toxicity can be inferred from related compound classes:

- Aminopyridines: This class of compounds is known to act as potassium channel blockers. [[16](#)][[17](#)][[18](#)][[19](#)] Blockade of voltage-gated potassium channels can lead to prolonged action potentials and increased neurotransmitter release, which can result in neurotoxic effects such as seizures at high concentrations.
- Aromatic Nitriles: The metabolism of some nitriles can lead to the release of cyanide, which is a potent inhibitor of cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain.[[20](#)][[21](#)] However, the release of cyanide from aromatic nitriles is generally considered to be less likely than from aliphatic nitriles.[[20](#)]

Due to the lack of specific data for **6-Amino-5-bromonicotinonitrile**, a definitive signaling pathway diagram cannot be provided at this time. Further research is required to elucidate the precise molecular mechanisms of its biological activity and potential toxicity.



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Caption: Postulated Mechanisms of Toxicity for **6-Amino-5-bromonicotinonitrile**.

Conclusion

6-Amino-5-bromonicotinonitrile is a valuable research chemical that requires careful handling due to its potential toxicity. While specific toxicological data is scarce, information from structurally related compounds suggests that it should be treated as a hazardous substance. Adherence to the safety precautions, handling guidelines, and first aid measures outlined in

this document is crucial for minimizing risk. The provided experimental protocols offer a framework for further toxicological evaluation to better characterize the safety profile of this compound.

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